molecular formula C6H4BrN3 B1277482 8-Bromoimidazo[1,2-a]pyrazine CAS No. 69214-34-2

8-Bromoimidazo[1,2-a]pyrazine

Cat. No. B1277482
CAS RN: 69214-34-2
M. Wt: 198.02 g/mol
InChI Key: ONYMKASWIDXNGH-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-a]pyrazine is a chemical compound that acts as a versatile scaffold in organic synthesis and drug development . It is used in the production of various drugs and has multifarious biological activity .


Synthesis Analysis

The synthesis of 8-Bromoimidazo[1,2-a]pyrazine has been well studied. It can be synthesized from 2-Amino-3-chloropyrazine and Bromoacetaldehyde . Recent advances in the synthesis of imidazo[1,2-a]pyridines, which are similar to imidazo[1,2-a]pyrazines, have been made through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of 8-Bromoimidazo[1,2-a]pyrazine is C6H4BrN3 . It is a nitrogen-containing six-membered heterocyclic ring .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in the synthesis of important drugs and promising drug candidates . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines, crucial target products and key intermediates, have been developed in the past decade .

Scientific Research Applications

  • Organic Synthesis and Drug Development

    • Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This compound has shown multifarious biological activity .
    • The synthetic methods and reactivity of imidazo[1,2-a]pyrazines have been studied extensively . The review is mainly based on the pattern and position of the substitution .
    • The results of these studies have helped the scientific community to bring about future developments .
  • Antimicrobial Evaluation

    • Imidazo[1,2-a]pyrazine-linked 1,2,3-triazole derivatives have been synthesized and evaluated for their antimicrobial properties .
    • The synthetic approach to imidazo[1,2-a]pyrazin–1,2,3-triazole derivatives is based on the click chemistry approach . Nine novel hybrid compounds were synthesized and characterized by IR and 1H and 13C NMR spectroscopy, mass spectrometry, and elemental analysis .
    • The synthesized products were tested for antimicrobial activity against E. coli, P. aeruginosa, E. aerogenes, B. megaterium, S. aureus, and B. subtilis bacterial strains and A. niger, and A. flavus fungal strains . The antimicrobial activity was evaluated in terms of the minimum inhibitory concentration (MIC) . Some of the test compounds showed high antibacterial and antifungal activity .
  • Chemical Intermediate

    • Imidazo[1,2-a]pyridines are an important class of nitrogen ring junction heterocyclic compounds . They have huge applications in medicinal chemistry and drug molecule production .
    • The initial discussion focuses on synthetic strategies of imidazo[1,2-a]pyridines, and later we disclose the reactivity of the imidazo[1,2-a]pyridines . This review is intended to summarize and discuss the most recent developments of synthesis and reactivity of imidazo[1,2-a]pyridines .
  • Biological Applications

    • Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This review article is an effort to compile the progress made in synthetic methods and to illustrate its reactivity and multifarious biological activity .
    • This review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .
  • Optoelectronic Materials

    • Imidazo[1,2-a]pyrazines have been studied for their potential use in optoelectronic materials .
    • The optical properties of these compounds in the solid state were investigated . Some compounds exhibited significant red shifts of approximately 100 nm in their solid-state emission compared to those in solution .
  • Synthesis of Imidazopyridines

    • Imidazo[1,2-a]pyridines are an important class of nitrogen ring junction heterocyclic compounds . They have huge applications in medicinal chemistry and drug molecule production .
    • The initial discussion focuses on synthetic strategies of imidazo[1,2-a]pyridines, and later we disclose the reactivity of the imidazo[1,2-a]pyridines . This review is intended to summarize and discuss the most recent developments of synthesis and reactivity of imidazo[1,2-a]pyridines .

Safety And Hazards

The safety data sheet for a similar compound, 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to not eat, drink or smoke when using this product .

Future Directions

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It is expected that future developments will be based on the pattern and position of the substitution . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

8-bromoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-6-9-2-4-10(6)3-1-8-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYMKASWIDXNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C(C2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434133
Record name 8-Bromoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromoimidazo[1,2-a]pyrazine

CAS RN

69214-34-2
Record name 8-Bromoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromoimidazo[1,2-a]pyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WC Lumma Jr, WC Randall, EL Cresson… - Journal of Medicinal …, 1983 - ACS Publications
Regioselective syntheses of alkyl-and halogen-substituted piperazinylimidazo [l, 2-o] pyrazines by novel oxidation-dehydration of [(d-hydroxyalkyl) amino] pyrazines are described. …
Number of citations: 84 pubs.acs.org
JR Sayer - 2013 - discovery.ucl.ac.uk
Helicobacter pylori are gram negative bacteria that colonise in the human stomach causing illnesses such as peptide ulcers and various cancers. Through targeting a component of …
Number of citations: 3 discovery.ucl.ac.uk
L Josa-Culleré, SRG Galan, TJ Cogswell… - European Journal of …, 2023 - Elsevier
Acute myeloid leukaemia (AML) is an aggressive type of leukaemia with low rates of long-term survival. While the current standard of care is based on cytotoxic chemotherapy, a …
Number of citations: 3 www.sciencedirect.com

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